2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol is a compound that features a pyrazole ring substituted with a nitro group and a hydroxyl group on a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol typically involves the nitration of a pyrazole derivative followed by the introduction of the propan-2-ol moiety. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-methylpropan-2-ol under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-one.
Reduction: 2-methyl-1-(3-amino-1H-pyrazol-1-yl)propan-2-ol.
Substitution: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-halide.
Scientific Research Applications
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazole: A precursor in the synthesis of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol.
2-methyl-1H-pyrazol-1-ylpropan-2-ol: Lacks the nitro group, resulting in different chemical and biological properties.
1-(3-nitro-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol backbone instead of propan-2-ol.
Uniqueness
This compound is unique due to the presence of both a nitro group and a hydroxyl group on a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-1-(3-nitropyrazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-3-6(8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBOBSBHMHKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CC(=N1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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